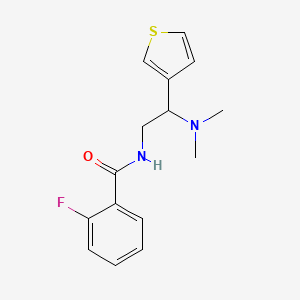
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide, also known as DT-010, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. DT-010 is a member of the benzamide family, which is known for its diverse biological activities.
科学的研究の応用
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
The exact mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is known to be overexpressed in many types of cancer. By inhibiting HDAC activity, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide may be able to induce cell death in cancer cells and prevent tumor growth.
Biochemical and Physiological Effects:
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular processes. It is also relatively stable and can be stored for long periods of time. However, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide. Another area of interest is the study of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide in animal models to better understand its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to fully understand the mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide and its potential therapeutic applications.
合成法
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide can be synthesized using a three-step process that involves the reaction of 2-fluorobenzoyl chloride with N,N-dimethylethylenediamine followed by the reaction with thiophene-3-carboxaldehyde. The final step involves the reaction of the resulting intermediate with ammonium acetate in the presence of acetic acid. The yield of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide using this method is approximately 50%.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXBDQLAYZJWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2520703.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520705.png)
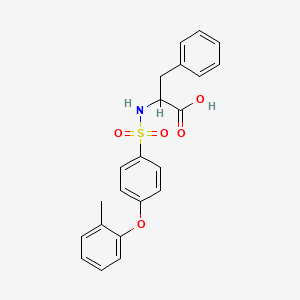
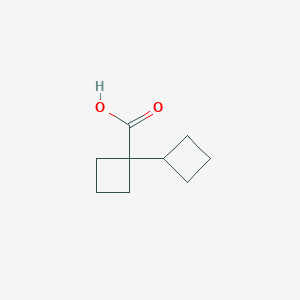
![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)
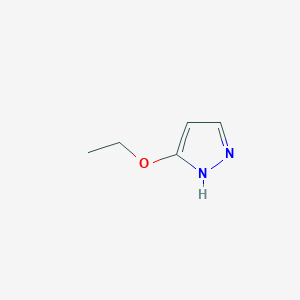
![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)


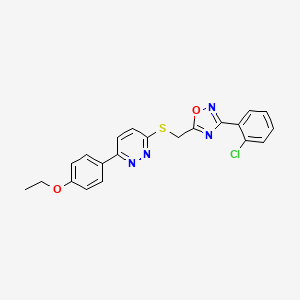

![N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2520724.png)
![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)